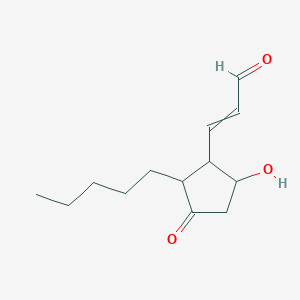![molecular formula C32H30 B14331836 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene CAS No. 105001-77-2](/img/structure/B14331836.png)
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Anthracene derivatives have been extensively studied due to their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene typically involves the Suzuki coupling reaction. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of dihydro derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Potential use in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Employed in the development of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, which excites electrons to higher energy states. Upon returning to their ground state, the electrons release energy in the form of light, resulting in fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Bis(4-methoxyphenyl)anthracene: Exhibits excellent thermal stability and blue emission, making it suitable for OLED applications.
Uniqueness
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene is unique due to its specific substitution pattern, which enhances its photophysical properties and thermal stability. This makes it a valuable material for applications requiring high-performance blue emitters and stable optoelectronic devices .
Eigenschaften
CAS-Nummer |
105001-77-2 |
|---|---|
Molekularformel |
C32H30 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
9,10-bis[(2,4-dimethylphenyl)methyl]anthracene |
InChI |
InChI=1S/C32H30/c1-21-13-15-25(23(3)17-21)19-31-27-9-5-7-11-29(27)32(30-12-8-6-10-28(30)31)20-26-16-14-22(2)18-24(26)4/h5-18H,19-20H2,1-4H3 |
InChI-Schlüssel |
QZXJVLSADWOSDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=C(C=C(C=C5)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
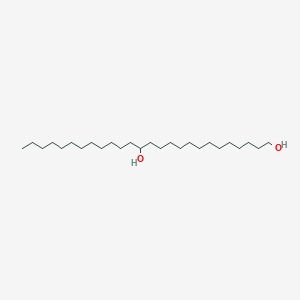
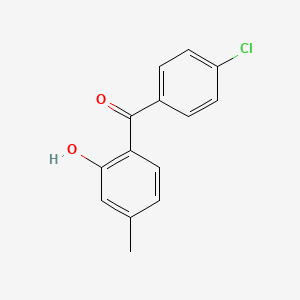
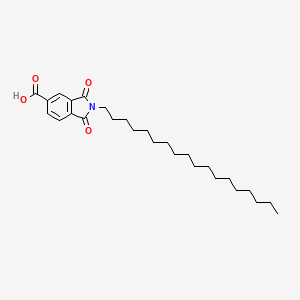
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
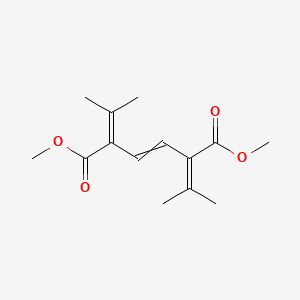
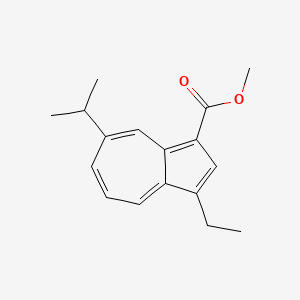
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)

